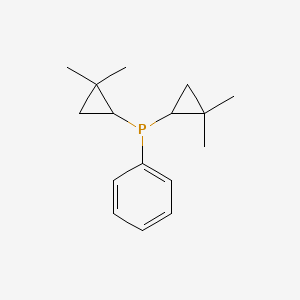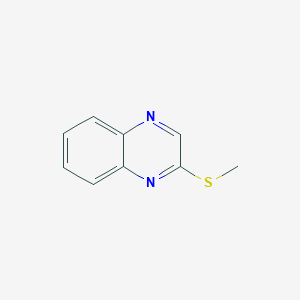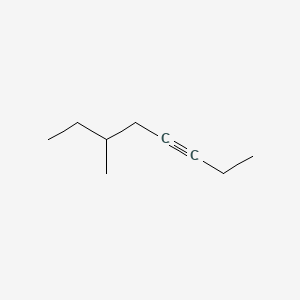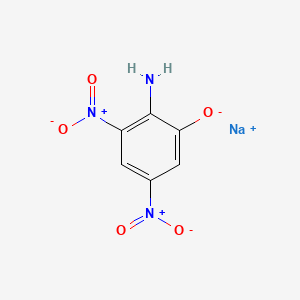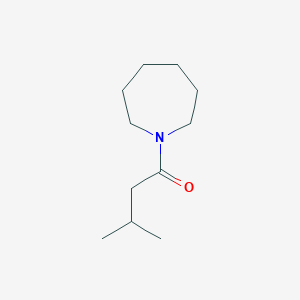
1-(Azepan-1-yl)-3-methylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azepan-1-yl)-3-methylbutan-1-one is a chemical compound that belongs to the class of azepane derivatives Azepane is a seven-membered nitrogen-containing heterocycle, and the compound’s structure includes a butanone moiety attached to the azepane ring
Vorbereitungsmethoden
The synthesis of 1-(Azepan-1-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azepane with 3-methylbutanoyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1-(Azepan-1-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or thiols can replace the oxygen atom, forming new derivatives.
Common reagents and conditions for these reactions include solvents like ethanol or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Azepan-1-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as a penetration enhancer in transdermal drug delivery systems.
Medicine: Research has explored its potential as a scaffold for designing new drugs with improved pharmacokinetic properties. Its unique structure allows for modifications that can enhance drug efficacy and reduce side effects.
Industry: In material science, this compound is investigated for its role in the synthesis of polymers and other advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Azepan-1-yl)-3-methylbutan-1-one involves its interaction with biological membranes. The compound’s lipophilic nature allows it to integrate into lipid bilayers, disrupting their structure and increasing permeability. This property is particularly useful in transdermal drug delivery, where it facilitates the transport of drugs across the skin barrier .
At the molecular level, the compound may interact with specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-(Azepan-1-yl)-3-methylbutan-1-one can be compared with other azepane derivatives and penetration enhancers such as Azone® (1-dodecylazacycloheptan-2-one). While Azone® is well-known for its penetration-enhancing properties, this compound offers a different structural framework that may provide unique advantages in certain applications .
Similar compounds include:
1-dodecylazacycloheptan-2-one (Azone®): Known for its use in transdermal drug delivery.
1-(Azepan-1-yl)dodecan-1-one:
Eigenschaften
CAS-Nummer |
20299-78-9 |
|---|---|
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
1-(azepan-1-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C11H21NO/c1-10(2)9-11(13)12-7-5-3-4-6-8-12/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
WSAFHDPKLKXLDO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)N1CCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





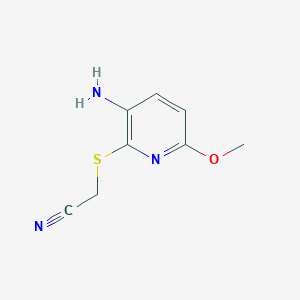
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
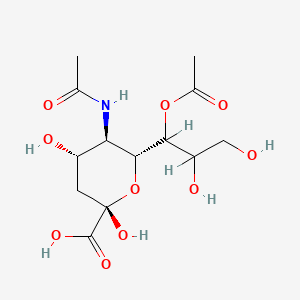
![N-[3-(3-Hydroxy-2-methyl-4-oxo-1(4H)-pyridinyl)propyl]acetamide](/img/structure/B13814025.png)
![7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione](/img/structure/B13814029.png)
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
